molecular formula C16H17ClN2O2 B252753 N-(5-chloropyridin-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(5-chloropyridin-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No. B252753
M. Wt: 304.77 g/mol
InChI Key: PKGUOIYIKPBZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloropyridin-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide, commonly known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. It is a potent and selective inhibitor of A2A receptor, which is highly expressed in immune cells, and plays a crucial role in the regulation of immune response. CPI-444 has shown promising results in preclinical studies, and it is being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

CPI-444 selectively binds to A2A receptor and inhibits its signaling pathway. A2A receptor activation leads to the production of cyclic adenosine monophosphate (cAMP), which suppresses the immune response by inhibiting the activity of T cells and natural killer cells. CPI-444 blocks the A2A receptor-mediated cAMP production, which enhances the anti-tumor immune response by activating T cells and natural killer cells.
Biochemical and physiological effects:
CPI-444 has been shown to enhance the anti-tumor immune response in preclinical studies. It promotes tumor regression by inhibiting A2A receptor signaling, which suppresses the immune response in tumor microenvironment. CPI-444 has also been shown to enhance the efficacy of other cancer immunotherapies, such as checkpoint inhibitors and adoptive T cell therapy.

Advantages and Limitations for Lab Experiments

CPI-444 is a potent and selective inhibitor of A2A receptor, which makes it an ideal tool for studying the role of A2A receptor in immune response and cancer progression. However, like any other small molecule inhibitor, CPI-444 has limitations in terms of specificity and off-target effects. Therefore, it is important to use appropriate controls and validation methods to ensure the reliability of the results.

Future Directions

CPI-444 has shown promising results in preclinical studies, and it is being evaluated in clinical trials for the treatment of various types of cancer. However, there are still many questions that need to be addressed in future studies. For example, the optimal dosing and administration schedule of CPI-444 in combination with other cancer immunotherapies need to be determined. The potential biomarkers that can predict the response to CPI-444 also need to be identified. Moreover, the long-term safety and efficacy of CPI-444 in cancer patients need to be evaluated in large-scale clinical trials.

Synthesis Methods

The synthesis of CPI-444 involves the reaction of 5-chloropyridine-2-carboxylic acid with 4-(propan-2-yl)phenol in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine methyl ester to obtain CPI-444 in good yield and purity.

Scientific Research Applications

CPI-444 has been extensively studied for its potential in cancer immunotherapy. A2A receptor activation in tumor microenvironment suppresses the immune response, leading to tumor growth and progression. CPI-444 inhibits A2A receptor signaling, which enhances the anti-tumor immune response and promotes tumor regression. CPI-444 has shown promising results in preclinical studies, and it is being evaluated in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, renal cell carcinoma, and melanoma.

properties

Product Name

N-(5-chloropyridin-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C16H17ClN2O2/c1-11(2)12-3-6-14(7-4-12)21-10-16(20)19-15-8-5-13(17)9-18-15/h3-9,11H,10H2,1-2H3,(H,18,19,20)

InChI Key

PKGUOIYIKPBZJN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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